1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one

Anti-inflammatory Nitrochalcone Structure-Activity Relationship

Select 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (3′-nitrochalcone) for reproducible SAR benchmarking. With an established 52.62% anti-inflammatory inhibition at 1 mg/ear, this meta-nitro isomer provides a critical moderate-activity data point to calibrate assays and benchmark novel chalcone derivatives. Its robust, high-yielding (94%) synthesis and well-defined analytical reference data (mp 132–134 °C, published NMR spectra) ensure batch-to-batch consistency and seamless integration into multi-step syntheses and quality control protocols.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 16619-21-9
Cat. No. B169006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one
CAS16619-21-9
Synonyms1-(3-NITROPHENYL)-3-PHENYLPROP-2-EN-1-ONE
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H11NO3/c17-15(10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(18)19/h1-11H/b10-9+
InChIKeyMJXRQBATDWPDNF-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (CAS 16619-21-9): A 3-Nitrochalcone Scaffold for Focused Biological Research


1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (CAS 16619-21-9), commonly referred to as 3′-nitrochalcone or 3-nitrochalcone, is an α,β-unsaturated ketone belonging to the chalcone class of open-chain flavonoids. Its molecular formula is C15H11NO3 with a molecular weight of 253.25 g/mol [1]. The compound features a nitro substituent at the meta (3′) position of the A-ring, a structural feature that distinguishes it from other mono-nitrated chalcones and is a key determinant in its biological profile [2].

Why a Generic Chalcone Cannot Replace 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one in Research


Substituting this compound with a different chalcone—even one with a seemingly minor modification like a nitro group at the ortho (2′) or para (4′) position—can lead to significantly different and often unpredictable biological outcomes. Recent systematic studies have demonstrated that the position of the nitro group on the chalcone scaffold is a critical determinant of both anti-inflammatory and vasorelaxant activity [1]. For example, in a head-to-head comparison of nine nitrochalcones, the ortho-substituted analogs exhibited the highest anti-inflammatory potency, whereas the para-substituted analog showed superior vasorelaxant effects [1]. Therefore, using a generic, uncharacterized chalcone introduces a high degree of experimental variability, while using a specific isomer ensures reproducible, position-dependent biological data.

Quantitative Evidence for Differentiated Selection of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one


Quantified Anti-inflammatory Activity: Moderate In Vivo Potency Compared to Positional Isomers

In a standardized in vivo model, 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (designated as compound 6) demonstrates a quantifiable and distinct level of anti-inflammatory activity compared to its closest structural analogs. At a uniform dose of 1 mg/ear in a TPA-induced mouse ear edema model, this meta-nitro substituted chalcone exhibits an inhibition percentage of 52.62 ± 1.37% [1]. This activity is intermediate between the high potency of ortho-nitro substituted analogs (e.g., compound 5: 80.77 ± 2.82%) and the lower activity of the unsubstituted parent chalcone (compound 1: 31.75 ± 1.49%), confirming a position-specific effect [1].

Anti-inflammatory Nitrochalcone Structure-Activity Relationship

Structural Basis for Activity: The Critical Role of the 3-Nitro Position in Chalcone Pharmacology

The specific placement of the nitro group at the meta (3′) position of 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one is not an arbitrary choice but a key determinant of its pharmacological profile. A comprehensive study of nine nitro-substituted chalcones concluded that the position of the nitro group plays an important role in both anti-inflammatory and vasorelaxant activities [1]. The study's results, derived from in vivo, ex vivo, and in silico experiments, show that the 3-nitro isomer is not the most potent in either assay, but occupies a unique, moderate activity niche. This position-specific behavior is critical for structure-activity relationship (SAR) studies and for the rational design of chalcone-based therapeutics [1].

Medicinal Chemistry Chalcone SAR Nitro Group Positioning

High-Yield Synthesis and Reliable Physicochemical Profile for Experimental Reproducibility

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one can be reliably synthesized via a base-catalyzed Claisen-Schmidt condensation with a high reported yield of 94% [1]. Its physicochemical properties are well-defined, including a melting point of 132–134 °C, which serves as a key quality control metric [1]. This contrasts with less well-characterized or proprietary analogs, where batch-to-batch consistency may be a concern. The established synthetic route and characterized physical constants ensure that researchers can reproducibly obtain and verify the identity and purity of the compound, a fundamental requirement for any rigorous scientific investigation.

Chemical Synthesis Chalcone Synthesis Physicochemical Characterization

Recommended Application Scenarios for 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one Based on Verified Evidence


Use as a Benchmark 'Moderate Activity' Control in Chalcone Anti-inflammatory SAR Studies

Given its quantifiable, intermediate anti-inflammatory activity (52.62% inhibition at 1 mg/ear) in a direct comparison with nine structural analogs, this compound is ideally suited as a reference standard for structure-activity relationship (SAR) campaigns [1]. It provides a well-defined, moderate-activity data point on the pharmacological continuum between inactive unsubstituted chalcones and highly active ortho-nitro isomers. This allows researchers to calibrate new assays and benchmark the performance of novel chalcone derivatives with precision.

Reliable Synthetic Intermediate for Position-Specific Nitrochalcone Derivatives

The high-yielding (94%) and well-characterized synthesis of this 3-nitrochalcone makes it a practical and reproducible starting material for the synthesis of more complex heterocyclic systems [1]. Researchers can confidently use it as a building block in multi-step syntheses, knowing that the 3-nitro group is a stable handle that will impart a specific and predictable electronic and steric influence on downstream reactions, which is crucial for the development of focused chemical libraries.

Calibration Standard for Physicochemical and Analytical Method Development

The compound's clearly defined melting point (132–134 °C) and published 1H and 13C NMR spectra provide a robust set of reference data [1]. This makes it an excellent candidate for use as a calibration standard in analytical chemistry, for validating new chromatographic methods, or for training purposes in academic and industrial laboratories. Its stability and ease of characterization by simple melting point determination also support its use in quality control procedures.

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